molecular formula C13H23NO3 B12653285 sec-Octyl 5-oxo-L-prolinate CAS No. 54471-44-2

sec-Octyl 5-oxo-L-prolinate

Cat. No.: B12653285
CAS No.: 54471-44-2
M. Wt: 241.33 g/mol
InChI Key: MVSOKKKPBUGRQS-DTIOYNMSSA-N
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Description

sec-Octyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C13H23NO3. It is an ester derivative of 5-oxo-L-proline, which is an optically active form of 5-oxoproline having L-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec-Octyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with sec-octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as chromatography can also be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

sec-Octyl 5-oxo-L-prolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or substituted esters .

Scientific Research Applications

sec-Octyl 5-oxo-L-prolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sec-Octyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in proline metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

    5-oxo-L-proline: An optically active form of 5-oxoproline with similar structural features.

    sec-Octyl 5-oxo-D-prolinate: The D-enantiomer of sec-Octyl 5-oxo-L-prolinate.

    5-oxo-D-proline: The D-enantiomer of 5-oxo-L-proline.

Uniqueness

This compound is unique due to its specific ester linkage and the presence of the sec-octyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. Its unique configuration also influences its interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

54471-44-2

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

octan-2-yl (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C13H23NO3/c1-3-4-5-6-7-10(2)17-13(16)11-8-9-12(15)14-11/h10-11H,3-9H2,1-2H3,(H,14,15)/t10?,11-/m0/s1

InChI Key

MVSOKKKPBUGRQS-DTIOYNMSSA-N

Isomeric SMILES

CCCCCCC(C)OC(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CCCCCCC(C)OC(=O)C1CCC(=O)N1

Origin of Product

United States

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